molecular formula C6H14N2O4S B2947070 4-(2-Hydroxyethyl)-1-piperazinesulfonic acid CAS No. 146511-06-0

4-(2-Hydroxyethyl)-1-piperazinesulfonic acid

Cat. No.: B2947070
CAS No.: 146511-06-0
M. Wt: 210.25
InChI Key: CVSDWRGWBWLCLS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

4-(2-Hydroxyethyl)-1-piperazinesulfonic acid, commonly known as HEPES, is a zwitterionic biological buffer . It doesn’t have a specific biological target, but it plays a crucial role in maintaining the pH of biological and biochemical solutions .

Mode of Action

HEPES operates by donating or accepting protons (H+ ions) to resist changes in pH . When the solution becomes too acidic, HEPES can accept a proton, and when the solution becomes too basic, it can donate a proton . This ability to stabilize pH makes HEPES an effective buffer.

Biochemical Pathways

It helps maintain the optimal ph for various biological and biochemical processes . By doing so, it ensures that these processes, many of which are pH-dependent, can proceed efficiently.

Result of Action

The primary result of HEPES’s action is the stabilization of pH in biological and biochemical solutions . This pH stabilization is crucial for many biological processes, including enzymatic reactions, protein folding, and cellular respiration, which require a stable pH to function optimally.

Action Environment

The efficacy and stability of HEPES are influenced by several environmental factors. Its buffering capacity is optimal in the pH range of 6.8 to 8.2 . Outside this range, its ability to resist pH changes diminishes. Temperature also affects the pKa of HEPES and therefore its buffering capacity . Furthermore, HEPES is stable and non-toxic, making it suitable for use in various biological environments, including cell culture media .

Biochemical Analysis

Biochemical Properties

4-(2-Hydroxyethyl)-1-piperazinesulfonic acid plays a crucial role in biochemical reactions by acting as a buffering agent. It maintains the pH of solutions within the range of 6.8 to 8.2, which is essential for many biological processes. This compound interacts with various enzymes and proteins, ensuring that their activity is not hindered by fluctuations in pH. For instance, it is known to interact with DNA-restriction enzymes, minimizing interference and allowing for accurate DNA manipulation . Additionally, this compound does not chelate metal ions, making it suitable for reactions involving metal-dependent enzymes .

Cellular Effects

This compound influences various cellular processes by maintaining an optimal pH environment. It supports cell viability and function in culture by preventing pH shifts that could disrupt cellular metabolism and signaling pathways. This compound has been shown to stabilize cell membranes and enhance the efficiency of nutrient uptake and waste removal. Furthermore, it can impact gene expression by providing a stable environment for transcription and translation processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through its buffering capacity. It binds to hydrogen ions, thereby preventing significant changes in pH. This interaction is crucial for maintaining the structural integrity and activity of enzymes and other biomolecules. Additionally, this compound can influence enzyme kinetics by stabilizing the pH, which is essential for optimal enzyme-substrate interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. It is known for its stability, but prolonged exposure to light and air can lead to degradation. Studies have shown that its buffering capacity remains effective for extended periods, making it suitable for long-term experiments. It is essential to store the compound properly to prevent any loss of efficacy .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At optimal dosages, it supports physiological functions without causing toxicity. At high doses, it can lead to adverse effects such as metabolic imbalances and cellular stress. It is crucial to determine the appropriate dosage to avoid any potential toxic effects while ensuring the desired biochemical outcomes .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its role as a buffer. It interacts with enzymes and cofactors that regulate metabolic flux, ensuring that the pH remains within the optimal range for metabolic reactions. This compound can influence the levels of metabolites by stabilizing the environment in which these reactions occur .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion. It does not rely on specific transporters or binding proteins, allowing it to equilibrate rapidly across cellular compartments. This property ensures that it can effectively buffer the intracellular and extracellular environments .

Subcellular Localization

This compound is primarily localized in the cytoplasm and extracellular space, where it performs its buffering function. It does not have specific targeting signals or post-translational modifications that direct it to particular organelles. Its presence in these compartments is sufficient to maintain the pH stability required for various cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxyethyl)-1-piperazinesulfonic acid typically involves the reaction of piperazine with ethylene oxide, followed by sulfonation. The general steps are as follows :

    Reaction with Ethylene Oxide: Piperazine is reacted with ethylene oxide to form 4-(2-hydroxyethyl)piperazine.

    Sulfonation: The resulting 4-(2-hydroxyethyl)piperazine is then sulfonated using sulfur trioxide or chlorosulfonic acid to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is typically produced in crystalline powder form and is subjected to rigorous quality control measures to meet the standards required for biological research .

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxyethyl)-1-piperazinesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 4-(2-oxoethyl)-1-piperazinesulfonic acid, while substitution reactions can produce various ethers or esters .

Properties

IUPAC Name

4-(2-hydroxyethyl)piperazine-1-sulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O4S/c9-6-5-7-1-3-8(4-2-7)13(10,11)12/h9H,1-6H2,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVSDWRGWBWLCLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146511-06-0
Record name 4-(2-hydroxyethyl)piperazine-1-sulfonic acid
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